N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H17FN6O2S and its molecular weight is 436.47. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Antidepressant Activities
Compounds containing the triazolo[4,5-d]pyrimidin moiety have shown potential in pharmacological research, particularly in the development of anticonvulsants and antidepressants. A study on pyrido[2,3-d]pyrimidine derivatives demonstrated significant anticonvulsant activity, with some compounds more efficient than the reference drug carbamazepine. Additionally, certain derivatives displayed potent antidepressant properties, indicating the potential for dual therapeutic applications (Zhang et al., 2016).
Insecticidal Assessment
Research on heterocycles incorporating the thiadiazole moiety, a structural feature that can be related to triazolopyrimidines, has been conducted to assess their insecticidal effectiveness against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of such compounds in agricultural applications to protect crops from pest damage (Fadda et al., 2017).
Antitumor Activity
Triazolopyrimidines have also been synthesized and evaluated for their antitumor activities. The design and synthesis of new derivatives bearing different heterocyclic rings have been explored, with certain compounds showing considerable anticancer activity against various cancer cell lines. This suggests a promising avenue for the development of new chemotherapeutic agents (Yurttaş et al., 2015).
Antimalarial Effects
Another application of structurally similar compounds is in the treatment of malaria. Research on 2-(3,4-dichloroanilino)-7-[[(dialkylamino)alkyl]amino]-5-methyl-s-triazolo[1,5-a]pyrimidines has shown antimalarial activity against P. berghei in mice, indicating the potential of triazolopyrimidine derivatives in antimalarial drug development (Werbel et al., 1973).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2S/c1-13(29)14-6-8-16(9-7-14)25-18(30)11-31-21-19-20(23-12-24-21)28(27-26-19)10-15-4-2-3-5-17(15)22/h2-9,12H,10-11H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGVBXIILYHPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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